![molecular formula C15H24O3S B14375631 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene CAS No. 90183-72-5](/img/structure/B14375631.png)
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with propoxy and propane-2-sulfinyl groups
Méthodes De Préparation
The synthesis of 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-propoxybenzene with 3-chloropropane-2-sulfinyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction conditions to produce larger quantities of the compound efficiently.
Analyse Des Réactions Chimiques
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene include:
4-{3-[®-propane-2-sulfinyl]propoxy}aniline: This compound has a similar structure but includes an aniline group instead of a propoxy group.
1-Propoxy-2-propanol: This compound shares the propoxy group but has a different overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90183-72-5 |
|---|---|
Formule moléculaire |
C15H24O3S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-(3-propan-2-ylsulfinylpropoxy)-4-propoxybenzene |
InChI |
InChI=1S/C15H24O3S/c1-4-10-17-14-6-8-15(9-7-14)18-11-5-12-19(16)13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
Clé InChI |
QXCPIBVOSPHLLU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)OCCCS(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
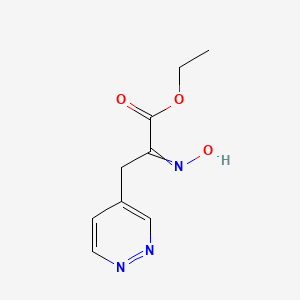
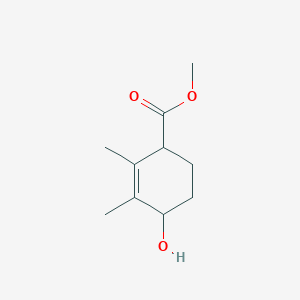
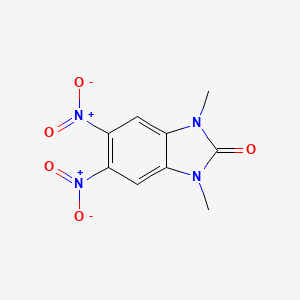
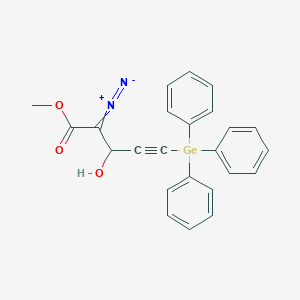
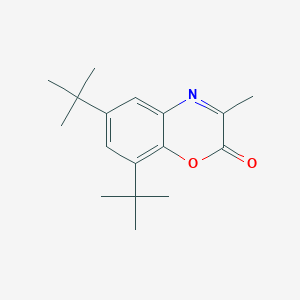
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)

![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
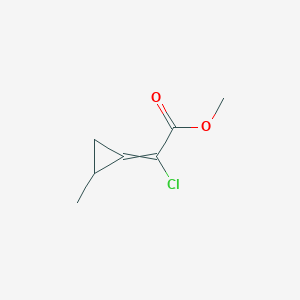
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
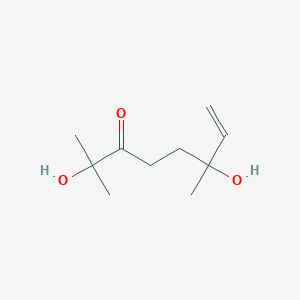
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
